molecular formula C11H17NO4S B1612649 Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate CAS No. 73956-16-8

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Cat. No. B1612649
CAS RN: 73956-16-8
M. Wt: 259.32 g/mol
InChI Key: PPORIIMLVGSHLO-UHFFFAOYSA-N
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Description

“Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C11H17NO4S . It has an average mass of 259.322 Da .


Synthesis Analysis

The synthesis of related compounds, such as 2-aminothiazole-4-carboxylate derivatives, involves the use of ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Chemical Transformations and Synthesis :

    • Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, can be transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating its utility in organic synthesis and medicinal chemistry (Albreht et al., 2009).
  • Antioxidant and Antimicrobial Properties :

    • A series of derivatives synthesized from Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate exhibited promising antioxidant and antimicrobial properties, with specific compounds showing high free radical scavenging activity and potential for antimicrobial use (Haroon et al., 2021).
  • Anticancer Activity :

    • Thiazole compounds derived from Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate were tested for their anticancer activity, with some compounds showing significant activity against breast cancer cells and leukemia cell lines, indicating their potential use in cancer therapy (Sonar et al., 2020), (El-Subbagh et al., 1999).
  • Computational and Structural Analysis :

    • Computational studies on derivatives of Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate have been conducted to understand their electronic structure and properties, contributing to the development of new materials and drugs (Haroon et al., 2019).
  • Molecular Docking Studies :

    • Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate derivatives have been utilized in molecular docking studies, particularly in the context of acetylcholinesterase inhibition, highlighting their potential in neurological disorder treatments (Haroon et al., 2021).
  • Antibacterial and Antifungal Applications :

    • Novel thiazole compounds containing ether structure synthesized from Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate have shown significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Qiu Li-ga, 2015).

properties

IUPAC Name

ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-4-14-10(13)8-7-17-9(12-8)11(15-5-2)16-6-3/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORIIMLVGSHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=CS1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585293
Record name Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

CAS RN

73956-16-8
Record name Ethyl 2-(diethoxymethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73956-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2-bis(ethyloxy)ethanethioamide (648 mg) (available from Maybridge International) in ethanol (30 ml) was added ethyl bromopyruvate (0.598 ml) in ethanol (1 ml). Powdered molecular sieves (200 mg) were added and the mixture heated at 90° C. for 18 h. The mixture was filtered, washed with ethanol (10 ml) and the solvent removed in vacuo. The residue was triturated with DCM (15 ml) and the solid removed by filtration and washed with DCM (10 ml). The filtrate was concentrated in vacuo. Purification by chromatography on silica gel (70 g cartridge; FlashMaster II) eluting with 0-50% ethyl acetate in cyclohexane over 40 min gave the title compound (455 mg) as a yellow oil.
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
0.598 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,2-Diethoxyethanethioamide (0.654 g, 6.03 mmol; see step (iii) above) and ethylbromopyruvate (Aldrich) (1.28 g, 6.10 mmol) were dissolved in ethanol (10 mL) in the presence of 4 Å molecular sieves (1 g). The mixture was refluxed for 45 min and the solvent removed under reduced pressure. The residue was then dissolved in ethyl acetate (20 mL) and extracted with saturated. NaHCO3 solution (2×20 mL), and brine (2×20 mL). The organic fraction was then dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound (1.452 g, 93%).
Quantity
0.654 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate
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Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate
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Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Citations

For This Compound
3
Citations
Y Park, SY Bae, JM Hah, SK Lee, JS Ryu - Bioorganic & Medicinal …, 2015 - Elsevier
The synthesis of tubulysin analogs containing stereochemically diverse cyclic Tuv moieties is described. A tetrahydropyranyl moiety was incorporated into the Tuv unit by …
Number of citations: 11 www.sciencedirect.com
MC Bagley, C Glover - Tetrahedron, 2006 - Elsevier
The convergent synthesis of methyl sulfomycinate and sulfomycinic amide, two acidic methanolysis products of the sulfomycin thiopeptide antibiotics, is achieved starting from …
Number of citations: 21 www.sciencedirect.com
EA Merritt - 2008 - search.proquest.com
Chemical degradation studies on micrococcin P1 have established that the stereochemistry of the valine residue in the natural product is S and not R as previously assigned in the …
Number of citations: 4 search.proquest.com

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